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This technical guide provides an in-depth analysis of the Executive Order "Improving the Safety

and Security of Biological Research," issued on May 5, 2025. The order significantly alters the

landscape of federally funded and, in some cases, privately funded biological research in the

United States, with a primary focus on "dangerous gain-of-function" studies. This document

outlines the core requirements of the executive order, details relevant experimental protocols

now under increased scrutiny, and visualizes key biological pathways implicated in this area of

research.

Core Requirements of the Executive Order
The executive order, "Improving the Safety and Security of Biological Research," aims to

mitigate the risks associated with the creation of pathogens that are more dangerous or easily

transmissible.[1] Its central tenets include an immediate cessation of certain research activities

and a mandate for the development of a new, more stringent national policy.

Key Mandates:

Suspension of "Dangerous Gain-of-Function" Research: The order immediately halts federal

funding for "dangerous gain-of-function research."[2] This includes both the initiation of new

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1207757?utm_src=pdf-interest
https://journals.asm.org/doi/10.1128/jvi.00075-17
https://www.researchgate.net/figure/Example-Pathview-graphs-a-Graphviz-view-on-a-canonical-signaling-pathway-hsa04110_fig1_237060539
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


projects and the continuation of existing ones. The National Institutes of Health (NIH) has

issued guidance, specifically notice NOT-OD-25-112, to implement this suspension.[2][3]

Definition of "Dangerous Gain-of-Function" Research: The executive order defines this

category of research as scientific inquiry on an infectious agent or toxin that has the potential

to enhance its pathogenicity or transmissibility, leading to significant societal consequences.

[1] Specific outcomes that fall under this definition include experiments that:

Enhance the harmful consequences of the agent or toxin.

Disrupt beneficial immunological responses or the effectiveness of vaccines.

Confer resistance to prophylactic or therapeutic interventions.

Increase the stability, transmissibility, or dissemination of the agent.

Alter the host range or tropism of the agent.

Enhance the susceptibility of a human host population.

Generate or reconstitute an eradicated or extinct agent or toxin.[1]

Replacement of Previous Policy: The executive order directs the Director of the Office of

Science and Technology Policy (OSTP) to revise or replace the 2024 "United States

Government Policy for Oversight of Dual Use Research of Concern and Pathogens with

Enhanced Pandemic Potential" (DURC/PEPP Policy).[4][5] This new policy is expected to

provide a more robust framework for the oversight of high-risk biological research.

Restrictions on Foreign Research: The order prohibits federal funding for dangerous gain-of-

function research conducted by foreign entities in countries of concern or in nations with

inadequate oversight.[4]

Oversight of Non-Federally Funded Research: A significant expansion of federal oversight,

the order mandates the development of a strategy to govern, limit, and track dangerous gain-

of-function research conducted within the U.S. without federal funding.[1]

Data Presentation: Biosafety and Research Funding
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While specific quantitative data on the number of grants and total funding amounts immediately

impacted by the May 5, 2025, executive order are not yet publicly available, the context of

laboratory biosafety underscores the concerns motivating the new policy. The following tables

present available data on laboratory-acquired infections (LAIs), providing a broader perspective

on the risks inherent in biological research.

Table 1: Laboratory-Acquired Infections

(LAIs) by Pathogen Type

Pathogen Type Percentage of Reported Incidents

Bacteria 58.6%

Viruses 36.1%

Source: Comprehensive analysis of global LAIs

from 1974-2024.

Table 2: Most Commonly Reported Laboratory-Acquired Bacterial Infections in the U.S.

Brucellosis

Shigellosis

Salmonellosis

Source: Surveys of clinical laboratory directors in the U.S.

Note: Data on the precise number of paused grants and affected funding due to the new

executive order are not yet available from federal agencies. Researchers are encouraged to

consult the NIH and other funding bodies for the most current information.

Experimental Protocols Under Scrutiny
The executive order's definition of "dangerous gain-of-function research" encompasses a range

of experimental methodologies designed to understand the mechanisms of pathogenicity and

transmissibility. The following are detailed overviews of key experimental protocols that are now

subject to heightened review and, in many cases, a pause in funding.
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Serial Passage in Animal Models for Enhanced
Transmissibility
Objective: To investigate the genetic mutations that allow a pathogen to become more

transmissible through respiratory droplets. This method was famously used in studies of the

H5N1 avian influenza virus.

Methodology:

Animal Model Selection: Ferrets are commonly used as they exhibit similar clinical signs of

influenza to humans and can transmit the virus to other ferrets.

Initial Inoculation: A group of ferrets is intranasally inoculated with the wild-type virus.

Monitoring and Sample Collection: The animals are monitored for symptoms, and nasal

washes or swabs are collected at regular intervals to measure viral shedding.

Serial Transmission: After a set period, the nasal wash from an infected ferret is used to

inoculate a new, naive ferret. This process is repeated for multiple "passages."

Assessment of Transmissibility: At various stages, the transmissibility of the passaged virus

is assessed by placing naive ferrets in the same cage as infected ferrets (direct contact) or in

adjacent cages that allow for airflow but no physical contact (respiratory droplet

transmission).

Genetic Analysis: The genomes of the passaged viruses are sequenced to identify mutations

that correlate with increased transmissibility.

Reverse Genetics for the Creation of Modified Viruses
Objective: To create specific mutations in a viral genome to study the function of particular

genes or to assess the potential for a virus to gain new, dangerous functions. This technique is

a cornerstone of modern virology and is used for a wide range of applications, including

vaccine development.

Methodology:
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Plasmid Construction: The viral genome is cloned as cDNA into a set of plasmids. Each

plasmid typically contains one of the viral gene segments flanked by appropriate promoter

and terminator sequences.

Site-Directed Mutagenesis: The desired mutation(s) are introduced into the cDNA in the

plasmids using techniques such as PCR-based site-directed mutagenesis. This allows for

precise changes to the viral genome.

Transfection: The set of plasmids containing the complete, modified viral genome is

transfected into a suitable cell line (e.g., HEK293T or Vero cells).

Virus Rescue: Inside the transfected cells, the plasmids direct the synthesis of viral RNA and

proteins, which then assemble into new, infectious virus particles.

Virus Propagation and Characterization: The "rescued" virus is then propagated in cell

culture or embryonated chicken eggs. The phenotype of the mutant virus is then

characterized to determine the effect of the introduced mutations on its replication,

pathogenicity, or other properties.

Visualization of Key Signaling Pathways
Viruses often manipulate host cell signaling pathways to facilitate their replication and evade

the immune system. Gain-of-function research may involve altering viral proteins that interact

with these pathways. The following diagrams, rendered in DOT language for Graphviz,

illustrate two such critical pathways.

The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway

is a primary route for cells to respond to interferons, which are key antiviral cytokines.[1]

Viruses have evolved numerous mechanisms to antagonize this pathway to blunt the host's

immune response.
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Caption: The JAK-STAT pathway, a key antiviral signaling cascade.
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The NF-κB Signaling Pathway
The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of the inflammatory and

immune response.[6] Many viruses have evolved strategies to either activate or inhibit this

pathway to their own advantage, often to promote their replication or to prevent the death of the

host cell.
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Caption: The NF-κB pathway, a central regulator of inflammation.
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Conclusion
The Executive Order on "Improving the Safety and Security of Biological Research" represents

a significant shift in the oversight of biological research in the United States. For researchers,

scientists, and drug development professionals, understanding the nuances of this new

regulatory landscape is critical for ensuring compliance and for the responsible conduct of

research. While the long-term impacts of this policy shift are yet to be fully realized, the

immediate pause on certain categories of research necessitates a careful review of ongoing

and planned projects. This guide serves as a foundational resource for navigating these

changes, but ongoing engagement with guidance from federal funding agencies will be

essential in the months and years to come.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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